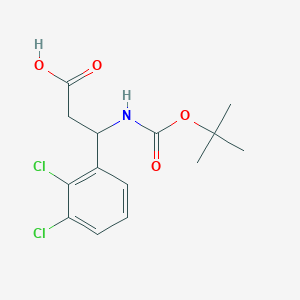

3-n-boc-3-(2,3-dichlorophenyl)propionic acid

Description

Properties

IUPAC Name |

3-(2,3-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-10(7-11(18)19)8-5-4-6-9(15)12(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXWCCCBQSYUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301148210 | |

| Record name | 2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284493-64-7 | |

| Record name | 2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284493-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Characterization of (S)-Boc-2,3-dichloro-β-phenylalanine: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential characterization data for (S)-Boc-2,3-dichloro-β-phenylalanine, a crucial building block in the synthesis of novel peptides and pharmaceutical agents. Designed for researchers, scientists, and drug development professionals, this document outlines the key analytical techniques and expected data for the verification of this compound's identity, purity, and stereochemistry.

The strategic incorporation of halogenated amino acids, such as dichlorinated phenylalanine derivatives, can significantly modulate the conformational properties, binding affinity, and metabolic stability of peptides. Consequently, rigorous analytical characterization is paramount to ensure the quality and reproducibility of subsequent drug discovery and development efforts. While specific experimental data for (S)-Boc-2,3-dichloro-β-phenylalanine is not extensively published, this guide synthesizes information from closely related analogs and provides standardized protocols for its comprehensive analysis.

Molecular Structure and Physicochemical Properties

(S)-Boc-2,3-dichloro-β-phenylalanine, with the chemical formula C₁₄H₁₇Cl₂NO₄ and a molecular weight of 334.2 g/mol , is a derivative of the amino acid phenylalanine.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its application in solid-phase peptide synthesis. The dichloro-substitution on the phenyl ring enhances its lipophilicity and introduces unique electronic properties.

Table 1: Physicochemical Properties of (S)-Boc-2,3-dichloro-β-phenylalanine and Related Compounds

| Property | (S)-Boc-2,3-dichloro-β-phenylalanine (Expected) | Boc-2,4-dichloro-D-phenylalanine[3] | Boc-3-chloro-L-phenylalanine[4] |

| CAS Number | Not Available | 114873-12-0 | 114873-03-9 |

| Molecular Formula | C₁₄H₁₇Cl₂NO₄ | C₁₄H₁₇Cl₂NO₄ | C₁₄H₁₈ClNO₄ |

| Molecular Weight | 334.2 | 334.2 | 299.8 |

| Appearance | White to off-white solid | White powder | White powder |

| Melting Point (°C) | Data not available | 132-136 | Data not available |

| Storage Conditions | 2-8°C | 0-8°C | 0-8°C |

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are indispensable for confirming the molecular structure. The expected chemical shifts for (S)-Boc-2,3-dichloro-β-phenylalanine would be influenced by the electron-withdrawing effects of the chlorine atoms on the aromatic ring.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

-

δ 1.40-1.50 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

δ 3.10-3.40 (m, 2H): Methylene protons (β-CH₂) adjacent to the aromatic ring.

-

δ 4.50-4.70 (m, 1H): Methine proton (α-CH) coupled to the amine and methylene groups.

-

δ 5.00-5.20 (d, 1H): Amide proton (NH) of the Boc group.

-

δ 7.10-7.40 (m, 3H): Protons on the dichlorinated aromatic ring.

-

δ 9.50-10.50 (br s, 1H): Carboxylic acid proton.

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

-

δ 28.3: Methyl carbons of the Boc group.

-

δ 38-40: Methylene carbon (β-C).

-

δ 54-56: Methine carbon (α-C).

-

δ 80.5: Quaternary carbon of the Boc group.

-

δ 127-135: Aromatic carbons.

-

δ 155-156: Carbonyl carbon of the Boc group.

-

δ 174-176: Carboxylic acid carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For (S)-Boc-2,3-dichloro-β-phenylalanine, the expected monoisotopic mass is 333.0483 Da. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.

-

Analysis Mode: Acquire data in both positive and negative ion modes.

-

Expected Ions:

-

Positive Mode: [M+H]⁺, [M+Na]⁺

-

Negative Mode: [M-H]⁻, [M+Cl]⁻

-

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of amino acid derivatives. Both reversed-phase and chiral HPLC are necessary to determine chemical and enantiomeric purity, respectively.

Table 2: HPLC Analysis Parameters

| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Excess) |

| Column | C18, 4.6 x 250 mm, 5 µm | Chiral stationary phase (e.g., cellulose or amylose-based) |

| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile | Isocratic mixture of hexane and isopropanol with a small amount of TFA |

| Gradient | 20-80% B over 20 minutes | Isocratic |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm and 254 nm | UV at 220 nm |

| Expected Purity | ≥98% | ≥99% ee |

Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of (S)-Boc-2,3-dichloro-β-phenylalanine.

Stereochemical Integrity

The stereochemistry of the α-carbon is critical for the biological activity of peptides. Optical rotation is a key measure to confirm the enantiomeric form of the compound.

Optical Rotation

The specific rotation of (S)-Boc-2,3-dichloro-β-phenylalanine is expected to be dextrorotatory, similar to other L-phenylalanine derivatives. For comparison, the specific rotation of Boc-2,4-dichloro-D-phenylalanine is reported as [α]D = +32.5 ± 2° (c= 1% in MeOH).[3]

Experimental Protocol: Polarimetry

-

Sample Preparation: Accurately weigh and dissolve the sample in a specified solvent (e.g., methanol) to a known concentration (e.g., 1 g/100 mL).

-

Instrumentation: Use a calibrated polarimeter with a sodium lamp (589 nm).

-

Measurement: Measure the angle of rotation and calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Conclusion

The comprehensive characterization of (S)-Boc-2,3-dichloro-β-phenylalanine using a combination of spectroscopic and chromatographic techniques is essential for its use in drug discovery and development. This guide provides the necessary framework and expected data for researchers to confidently assess the quality of this important synthetic building block. Adherence to these analytical principles will ensure the synthesis of well-defined and reproducible peptide-based therapeutics.

References

- Vertex AI Search. (n.d.).

- ChemPep®. (n.d.).

- ChemicalBook. (n.d.). Boc-2,3-Dichloro-L-Phenylalanine | 261165-14-4.

- PubChem. (n.d.). Boc-2-chloro-L-phenylalanine | C14H18ClNO4 | CID 2761463.

- Ottokemi. (n.d.). Speciality Chemicals Product List.

- GL Biochem. (n.d.).

- PubChem. (n.d.). Boc-D-phenylalanine | C14H19NO4 | CID 637610.

- Chem-Impex. (n.d.). Boc-L-phenylalanine.

- Chem-Impex. (n.d.). Boc-3-chloro-L-phenylalanine.

- HelixBiosciences. (n.d.).

- GuideChem. (n.d.). 114873-04-0(BOC-D-2,4-DICHLOROPHENYLALANINE) Product Description.

- Sigma-Aldrich. (n.d.). Boc-Phe(4-NH2)-OH = 98.0 HPLC 55533-24-9.

- Chem-Impex. (n.d.). Boc-2,4-dichloro-D-phenylalanine.

- PubChem. (n.d.). Boc-3-chloro-L-phenylalanine | C14H18ClNO4 | CID 2761465.

- Aapptec Peptides. (n.d.). Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4.

- National Center for Biotechnology Information. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)

- Der Pharma Chemica. (n.d.).

- Thermo Fisher Scientific. (n.d.). N-Boc-3,4-dichloro-L-phenylalanine, 95%.

- Chem-Impex. (n.d.). Boc-3-methyl-L-phenylalanine.

Sources

An In-depth Technical Guide to the Solubility of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid, a key building block in pharmaceutical research and development.[1] As an amino acid derivative with a tert-butyloxycarbonyl (Boc) protecting group, its solubility profile is critical for applications in peptide synthesis and drug discovery.[1][2][3] This document outlines the theoretical considerations for its solubility based on its molecular structure, presents a detailed experimental protocol for solubility determination, and provides a framework for the systematic evaluation and presentation of solubility data. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in their work.

Introduction: Understanding the Compound

3-N-Boc-3-(2,3-dichlorophenyl)propionic acid is a chiral amino acid derivative with the chemical formula C₁₄H₁₇Cl₂NO₄ and a molecular weight of 334.2 g/mol .[1] Its structure is characterized by a propionic acid backbone, a dichlorophenyl group, and a Boc-protected amine. The presence of the bulky, lipophilic Boc group and the dichlorophenyl ring, combined with the polar carboxylic acid and amide functionalities, results in a molecule with a nuanced solubility profile. The Boc group is known to enhance stability and solubility in certain organic solvents, which is advantageous in peptide synthesis and other chemical reactions.[1][2][3][4]

A thorough understanding of the solubility of this compound is a critical first step in formulation development, ensuring that the active pharmaceutical ingredient (API) can be effectively delivered.[5] The objective is often to have the API dissolved to facilitate its movement from a formulation to its site of action.[5]

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid suggests the following solubility trends:

-

Polar Protic Solvents (e.g., Alcohols): The carboxylic acid and the N-H group can participate in hydrogen bonding with solvents like methanol and ethanol. The Boc group's carbonyl oxygen can also act as a hydrogen bond acceptor. Therefore, moderate to good solubility is expected in these solvents. An optical rotation value for the (S)-enantiomer has been reported in ethanol, indicating some degree of solubility.[1]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds. Given the polar nature of the carboxylic acid and the amide linkage, good solubility is anticipated in solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area contributed by the dichlorophenyl ring and the tert-butyl group of the Boc protecting moiety suggests some affinity for nonpolar solvents. However, the presence of the polar functional groups will likely limit its solubility in highly nonpolar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can interact with the dichlorophenyl group. They are often good solvents for compounds with a mix of polar and nonpolar features.

The interplay of these structural features makes a systematic experimental evaluation of solubility essential.

Experimental Determination of Solubility

The following protocol describes a robust method for determining the equilibrium solubility of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid in a range of organic solvents. Equilibrium solubility tests are fundamental for understanding an API's baseline solubility characteristics.[]

Materials and Equipment

-

3-N-Boc-3-(2,3-dichlorophenyl)propionic acid (purity ≥99%)[1]

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Calibrated pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm, compatible with the solvents)

-

Glass vials with screw caps

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol or DMSO) at a known concentration. Use this stock solution to prepare a series of calibration standards.

-

Sample Preparation:

-

Add an excess amount of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid to a series of glass vials. An excess is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume (e.g., 1 mL) of the selected organic solvent into each vial.

-

-

Equilibration:

-

Tightly cap the vials and vortex them for 1-2 minutes to facilitate the initial dissolution.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure that equilibrium solubility is reached. The presence of undissolved solid should be visually confirmed.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution factor

-

Data Presentation

The solubility data should be presented in a clear and concise manner to allow for easy comparison between different solvents.

Table 1: Solubility of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Qualitative Solubility |

| Alcohols | Methanol | Experimental Data | e.g., Very Soluble |

| Ethanol | Experimental Data | e.g., Freely Soluble | |

| Isopropanol | Experimental Data | e.g., Soluble | |

| Ketones | Acetone | Experimental Data | e.g., Freely Soluble |

| Esters | Ethyl Acetate | Experimental Data | e.g., Soluble |

| Ethers | Tetrahydrofuran | Experimental Data | e.g., Soluble |

| Aprotic Polar | Acetonitrile | Experimental Data | e.g., Sparingly Soluble |

| DMSO | Experimental Data | e.g., Very Soluble | |

| DMF | Experimental Data | e.g., Very Soluble | |

| Chlorinated | Dichloromethane | Experimental Data | e.g., Freely Soluble |

| Hydrocarbons | Toluene | Experimental Data | e.g., Slightly Soluble |

| n-Hexane | Experimental Data | e.g., Insoluble |

Conclusion

The solubility of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid is a critical parameter that influences its application in pharmaceutical development. This guide has provided a theoretical framework for understanding its solubility based on its chemical structure, along with a detailed, self-validating experimental protocol for its quantitative determination. By systematically applying this methodology, researchers can generate a comprehensive solubility profile of the compound, enabling informed decisions in solvent selection for synthesis, purification, and formulation development. The accurate assessment of solubility is a cornerstone of efficient and successful drug development.[]

References

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [Link]

Sources

Spectroscopic Analysis of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl)thiophene-2-carboxamide: A Technical Guide

Disclaimer: The provided CAS Number, 499995-82-3, corresponds to Boc-(S)-3-amino-3-(2,3-dichlorophenyl)propionic acid[1][2][3][4]. This guide will focus on the detailed spectroscopic analysis of the structurally distinct and more complex molecule named in the topic: 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl)thiophene-2-carboxamide .

Introduction

The structural elucidation of complex organic molecules is a cornerstone of modern drug discovery and development. The molecule at the heart of this guide, a substituted thiophene-carboxamide linked to an isoindolinone and a piperazine-containing phenyl group, presents a significant analytical challenge due to its multiple functional groups and stereochemical possibilities. A comprehensive spectroscopic analysis, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is indispensable for unambiguous structure confirmation and purity assessment. This guide provides a detailed, field-proven framework for the spectroscopic analysis of this compound, intended for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures.

Molecular Structure and Key Fragments for Analysis

For a systematic spectroscopic analysis, the molecule can be dissected into its primary structural motifs:

-

A: 4-methyl-thiophene-2-carboxamide moiety

-

B: 3-oxo-2,3-dihydro-1H-isoindol-5-yl (isoindolinone) linker

-

C: 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenylamine core

Each of these fragments will exhibit characteristic spectroscopic signatures that, when pieced together, provide a complete picture of the entire molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5][6] For a molecule of this complexity, a suite of NMR experiments, including ¹H, ¹³C, and 2D correlation spectroscopy (like COSY and HSQC), would be employed for a complete assignment.

¹H NMR Spectroscopy: A Proton-by-Proton Examination

The ¹H NMR spectrum will provide information on the chemical environment, number, and connectivity of protons. The predicted chemical shifts (in ppm, relative to TMS) are based on the electronic effects of neighboring functional groups.

| Proton(s) | Approximate Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale and Notes |

| Amide N-H | 10.0 - 11.0 | Singlet (broad) | The amide proton is typically deshielded and may exhibit broadening due to slow exchange. |

| Aromatic Protons (Thiophene Ring) | 7.0 - 8.0 | Doublets | The protons on the thiophene ring will appear in the aromatic region, with their exact shifts influenced by the carboxamide group. |

| Aromatic Protons (Isoindolinone Ring) | 7.5 - 8.5 | Multiplets | The protons on the benzene ring of the isoindolinone will be in the aromatic region, with splitting patterns determined by their substitution. |

| Aromatic Protons (Phenyl Ring) | 7.0 - 8.0 | Multiplets | The protons on the trifluoromethyl-substituted phenyl ring will show complex splitting due to their relative positions and coupling with the CF₃ group. |

| Isoindolinone CH₂ | ~4.5 | Singlet | The methylene protons of the isoindolinone ring are adjacent to a carbonyl group and an aromatic ring, leading to a downfield shift. |

| Benzylic CH₂ (linker) | ~3.6 | Singlet | These protons are situated between the phenyl ring and the piperazine nitrogen. |

| Piperazine CH₂ groups | 2.4 - 2.8 | Multiplets (broad) | The eight protons on the piperazine ring will likely appear as broad multiplets due to conformational exchange.[7] |

| Thiophene CH₃ | ~2.5 | Singlet | The methyl group on the thiophene ring will be a singlet in the upfield region. |

| Piperazine N-CH₃ | ~2.3 | Singlet | The methyl group attached to the piperazine nitrogen will appear as a singlet. |

Causality in ¹H NMR: Protons in proximity to electronegative atoms (O, N, F) and aromatic rings are deshielded and appear at a lower field (higher ppm values).[8][9] The trifluoromethyl group, being strongly electron-withdrawing, will significantly deshield the adjacent aromatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

| Carbon(s) | Approximate Chemical Shift (δ, ppm) | Rationale and Notes |

| Amide C=O | 160 - 170 | The amide carbonyl carbon is typically found in this region. |

| Lactam C=O (Isoindolinone) | 165 - 175 | The lactam carbonyl of the isoindolinone is also in a similar range. |

| Aromatic/Heteroaromatic Carbons | 110 - 150 | A multitude of signals are expected in this region for the three different aromatic rings. Quaternary carbons will generally have lower intensities. |

| CF₃ | 120 - 130 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| Isoindolinone CH₂ | ~45-55 | This methylene carbon is deshielded by the adjacent carbonyl and aromatic ring. |

| Benzylic CH₂ | ~60 | This carbon is attached to a nitrogen and an aromatic ring. |

| Piperazine CH₂ groups | 45 - 55 | The carbons of the piperazine ring.[10][11] |

| Piperazine N-CH₃ | ~45 | The N-methyl carbon of the piperazine. |

| Thiophene CH₃ | ~15 | The methyl group on the thiophene ring will be in the upfield aliphatic region. |

Expert Insight: For unambiguous assignment, 2D NMR techniques such as HSQC (to correlate protons with their directly attached carbons) and HMBC (to see longer-range H-C correlations) are essential.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[12]

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: If necessary, perform COSY, HSQC, and HMBC experiments to establish connectivity and finalize assignments.

-

Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amide) | 3200 - 3400 | Medium | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |

| C=O (Amide) | 1650 - 1680 | Strong | Stretching |

| C=O (Lactam) | 1680 - 1720 | Strong | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak | Stretching |

| C-N | 1100 - 1300 | Medium | Stretching |

| C-F (in CF₃) | 1000 - 1350 | Strong | Stretching |

Authoritative Grounding: The presence of two distinct carbonyl peaks would be a key diagnostic feature, differentiating the amide and lactam environments. The strong absorptions in the 1000-1350 cm⁻¹ range are characteristic of C-F stretching in trifluoromethyl groups.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for a molecule of this nature.

Expected Molecular Ion

The exact mass of the molecule is C₂₉H₂₈F₃N₅O₂S. In positive ion mode ESI-MS, the expected pseudomolecular ion would be [M+H]⁺ at m/z corresponding to the molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Fragmentation Pathways

Tandem MS (MS/MS) experiments would be used to induce fragmentation and gain further structural information. Key bond cleavages are predicted to occur at the more labile sites.

-

Cleavage of the amide bond: This would result in fragments corresponding to the thiophene-carboxamide moiety and the rest of the molecule.

-

Fragmentation of the piperazine ring: The piperazine ring is known to fragment in characteristic ways, often involving the loss of the N-methyl group or cleavage within the ring structure.[5][13]

-

Benzylic cleavage: The bond between the benzylic carbon and the piperazine nitrogen is a likely site of fragmentation.

Caption: Predicted major fragmentation pathways in MS/MS.

Experimental Protocol for LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample into a liquid chromatography system coupled to the mass spectrometer. A reversed-phase column (e.g., C18) is typically used.

-

Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Mass Analysis (MS1): Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

-

Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Data Analysis: Analyze the fragmentation pattern to confirm the connectivity of the different structural components.

Integrated Spectroscopic Workflow

A self-validating system for structure confirmation relies on the synergy of these techniques.

Caption: Integrated workflow for spectroscopic analysis.

The IR spectrum provides a quick check for the key functional groups (carbonyls, N-H). Mass spectrometry confirms the molecular weight and elemental formula. Finally, detailed 1D and 2D NMR experiments provide the definitive evidence for the precise arrangement of atoms and the overall molecular architecture. Any inconsistencies in the data from these techniques would signal the presence of an impurity or an incorrect structural assignment, prompting further investigation.

References

- N. B. Colthup, L. H. Daly, S. E. Wiberley, Introduction to Infrared and Raman Spectroscopy, 3rd ed., Academic Press, 1990.

- R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed., John Wiley & Sons, 2014.

- H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy, 5th ed., Wiley-VCH, 2011.

- E. de Hoffmann, V. Stroobant, Mass Spectrometry: Principles and Applications, 3rd ed., John Wiley & Sons, 2007.

-

Alchem.Pharmtech, BOC-(S)-3-AMINO-3-(2,3-DICHLORO-PHENYL)-PROPIONIC ACID, [Link].

-

Chemical Amino / Alfa Chemistry, CAS 499995-82-3 Boc-(S)-3-amino-3-(2,3-dichlorophenyl)propionic acid, [Link].

-

Spectroscopic and analytical data for isoindolinone derivatives, New Journal of Chemistry, [Link].

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins, NIH, [Link].

-

Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes, PubMed, [Link].

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES, Revue Roumaine de Chimie, [Link].

-

Synthesis and optical properties of some isoindole-1,3-dione compounds, ACG Publications, [Link].

-

Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives, PubMed Central, [Link].

-

Synthesis and Characterisation of Small Thiophene Analogues for Organic Photovoltaic Cell Applications, ResearchGate, [Link].

-

MySkinRecipes, Boc-3-Amino-3-(2,3-dichlorophenyl)-propionic acid, [Link].

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling, PubMed Central, [Link].

-

N-(Heteroaryl)thiophene sulfonamides as angiotensin AT2 receptor ligands, Semantic Scholar, [Link].

-

13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides, ResearchGate, [Link].

-

Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c)., ResearchGate, [Link].

-

NMR Chemical Shifts, University of Manitoba, [Link].

-

Chem-Impex, Boc-(S)-3-amino-3-(2,3-dichlorophenyl)propionic acid, [Link].

-

PubChem, 5-Methyl-~{n}-[2-(4-Methylpiperazin-1-Yl)-5-(Trifluoromethyl)phenyl]furan-2-Carboxamide, [Link].

-

Organic Chemistry Data, NMR Spectroscopy :: 1H NMR Chemical Shifts, [Link].

-

ACS Publications, Synthesis and Infrared Spectra of Some Indole Compounds1, [Link].

-

Chemistry LibreTexts, 13.4: Chemical Shifts in ¹H NMR Spectroscopy, [Link].

-

MDPI, Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments, [Link].

-

Chemistry Steps, NMR Chemical Shift Values Table, [Link].

-

SciSpace, 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies, [Link].

-

PubMed, Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant, [Link].

-

PubChem, N-[4-(trifluoromethyl)phenyl]acetamide, [Link].

-

MDPI, Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines, [Link].

-

Organic Chemistry Data, NMR Spectroscopy :: 13C NMR Chemical Shifts, [Link].

-

SpectraBase, Thiophene-2-carboxamide, N-ethyl-N-methyl- - Optional[13C NMR] - Chemical Shifts, [Link].

-

PubChem, 4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl], [Link].

-

JOCPR, Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole, [Link].

-

PubChem, 2-Thiophenecarboxylic acid, [Link].

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 499995-82-3 | MFCD03427905 | BOC-(S)-3-AMINO-3-(2,3-DICHLORO-PHENYL)-PROPIONIC ACID [aaronchem.com]

- 3. alfachemic.com [alfachemic.com]

- 4. CAS 499995-82-3: Boc-(S)-3-Amino-3-(2,3-dichlorophenyl)-pr… [cymitquimica.com]

- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 6. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. Piperazine(110-85-0) 13C NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

theoretical conformational analysis of Boc-dichlorophenylpropionic acid

An In-Depth Technical Guide to the Theoretical Conformational Analysis of N-Boc-3,4-dichlorophenylpropionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative in Modern Drug Design

In the landscape of medicinal chemistry and drug discovery, the precise three-dimensional arrangement of atoms in a molecule—its conformation—is a critical determinant of its biological activity.[1] Unnatural amino acids, such as derivatives of phenylalanine, are cornerstones in the design of novel therapeutics, offering enhanced stability, potency, and selectivity.[2][3][4] This guide focuses on N-Boc-3,4-dichlorophenylpropionic acid, a modified amino acid featuring a bulky N-terminal tert-butyloxycarbonyl (Boc) protecting group and a dichlorinated aromatic side chain.

Understanding the conformational preferences of this molecule is paramount for rational drug design. The molecule's accessible conformations dictate how it can interact with a biological target, such as an enzyme's active site or a protein-protein interface.[1] This guide provides a comprehensive framework for the , grounded in established computational chemistry principles. We will explore not just the steps of the analysis but the causality behind each methodological choice, providing a robust, self-validating workflow for researchers in the field.

Pillar 1: The Rationale - Why Conformational Analysis is Non-Negotiable

Before delving into the methodology, it is crucial to understand the causality: why invest computational resources in analyzing the conformation of a single molecule? The answer lies in the Structure-Activity Relationship (SAR).

-

Predicting Bioactive Conformation: A molecule in solution exists as an ensemble of interconverting conformers.[5] However, it is often a single, specific conformation—the "bioactive conformation"—that binds to a biological target.[6] A thorough conformational analysis allows us to identify low-energy, stable structures that are likely candidates for this bioactive pose.

-

Guiding Synthetic Chemistry: By understanding the conformational constraints imposed by moieties like the Boc group or the dichlorophenyl ring, chemists can design more rigid analogues (peptidomimetics) that are "pre-organized" in the desired bioactive shape, potentially leading to higher binding affinity and improved pharmacological properties.[2][7]

-

Interpreting Experimental Data: Theoretical models provide a structural basis for interpreting complex experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, bridging the gap between computational prediction and physical reality.[8][9][10]

Pillar 2: The Methodologies - A Hybrid Approach to Accuracy and Efficiency

A comprehensive conformational analysis rarely relies on a single computational method. Instead, a synergistic combination of Molecular Mechanics (MM) and Quantum Mechanics (QM) offers the optimal balance of speed and accuracy.[11][12]

Molecular Mechanics (MM): The Broad Exploration

Molecular Mechanics treats molecules as a collection of atoms held together by springs (bonds), using a set of parameters known as a force field (e.g., AMBER, MMFF) to calculate the potential energy of a given conformation.[12][13]

-

Expertise & Experience: The primary strength of MM is its computational speed. It can evaluate the energy of thousands of conformations in minutes, making it the ideal tool for an initial, broad search of the molecule's vast conformational space.[12][14] This initial scan helps identify all potential low-energy "valleys" on the potential energy surface without the prohibitive cost of QM methods.[15]

-

Trustworthiness: While not as accurate as QM, a well-parameterized force field provides reliable relative energies, effectively filtering out high-energy, sterically impossible conformations and building a credible initial set of candidates for further analysis.

Quantum Mechanics (QM): The High-Fidelity Refinement

Quantum Mechanics methods, particularly Density Functional Theory (DFT), calculate the electronic structure of a molecule to determine its energy and properties.[6][16][17]

-

Expertise & Experience: QM calculations are computationally intensive but provide significantly higher accuracy than MM.[6][16] They are best employed not for the initial broad search, but for the high-fidelity energy calculation and geometry optimization of the most promising conformers identified by the MM search. This hybrid approach ensures that computational effort is focused where it matters most. Rigorous benchmarking suggests that DFT methods like B3LYP or M06-2X, when paired with a sufficiently large basis set (e.g., 6-31G(d) or larger), yield reliable results for organic molecules.[6]

-

Trustworthiness: QM provides a more fundamental description of molecular energetics, accounting for electronic effects that are often poorly described by classical force fields. This level of theory is essential for obtaining quantitative energy differences between conformers and for validating the final structural models.

Pillar 3: A Validating Workflow for Conformational Analysis

The following protocol outlines a self-validating system for the comprehensive . This workflow is designed to be adaptable to various computational chemistry software packages.[15][18][19]

Experimental Protocol: Computational Workflow

-

Step 1: 2D to 3D Structure Generation

-

Draw the 2D structure of N-Boc-3,4-dichlorophenylpropionic acid using a chemical drawing tool.

-

Convert the 2D representation into an initial 3D structure using a model builder. Ensure correct stereochemistry (L- or D- configuration, if specified).

-

Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry.

-

-

Step 2: Molecular Mechanics Conformational Search

-

Define the rotatable bonds (torsional angles) to be sampled. For this molecule, key dihedrals include the C-N bond of the Boc group, the N-Cα and Cα-Cβ bonds of the backbone, and the Cβ-Cγ bond connecting to the phenyl ring.

-

Perform a systematic or stochastic (e.g., Monte Carlo) conformational search using an appropriate MM force field (e.g., AMBER, OPLS). The goal is to generate a diverse ensemble of several hundred to a few thousand conformers.[13][15]

-

Minimize the energy of each generated conformer.

-

Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) and rank them by their MM potential energy. Select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum for the next step.

-

-

Step 3: Quantum Mechanics Geometry Optimization and Refinement

-

For each low-energy conformer selected from the MM search, perform a full geometry optimization using a QM method.

-

Recommended Level of Theory: Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X and a Pople-style basis set like 6-31G(d).[6][20] This provides a good balance of accuracy and computational cost for molecules of this size.

-

Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

-

-

Step 4: Analysis of Conformational Landscape

-

Compare the relative energies (including zero-point vibrational energy corrections) of all QM-optimized conformers to identify the global minimum and other low-energy structures.

-

Analyze the key dihedral angles (see Table 1) for each low-energy conformer to understand the structural features that lead to stability.

-

Visualize the conformers and superimpose them to understand the range of shapes the molecule can adopt.[14]

-

Workflow Visualization

Caption: A multi-phase workflow for theoretical conformational analysis.

Data Presentation: Key Structural Determinants

The conformation of Boc-dichlorophenylpropionic acid is primarily defined by a set of key dihedral angles. Analysis of these angles in the low-energy conformers reveals the structural preferences of the molecule.

Table 1: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atoms Defining the Angle¹ | Description | Expected Influence |

| ω (Boc) | Cα - N - C(Boc) - O(Boc) | Rotation around the N-C bond of the Boc group. | The bulky tert-butyl group creates significant steric hindrance, restricting rotation and influencing the backbone conformation.[21][] |

| φ (Phi-like) | C(Boc) - N - Cα - Cβ | Rotation around the N-Cα bond. | Defines the orientation of the Boc group relative to the side chain. |

| χ¹ (Chi1) | N - Cα - Cβ - Cγ (ring) | Rotation around the Cα-Cβ bond. | Determines the orientation of the dichlorophenyl side chain relative to the molecular backbone.[13][20] |

| χ² (Chi2) | Cα - Cβ - Cγ - Cδ (ring) | Rotation around the Cβ-Cγ bond. | Positions the bulky aromatic ring, a key factor in potential intermolecular interactions.[20] |

¹ Atom naming follows standard peptide conventions where Cα is the chiral center.

Conclusion: From Theoretical Models to Actionable Insights

The theoretical conformational analysis of N-Boc-3,4-dichlorophenylpropionic acid is a critical exercise in modern drug discovery. By employing a robust, multi-step computational workflow that leverages the speed of Molecular Mechanics for broad searching and the accuracy of Quantum Mechanics for refinement, researchers can build a comprehensive model of the molecule's conformational landscape.[11][16] This model is not merely an academic curiosity; it provides actionable insights that can guide the synthesis of more potent and selective drug candidates, predict potential binding modes, and ultimately accelerate the drug development pipeline. The principles and protocols outlined in this guide provide a trustworthy and scientifically grounded approach to achieving this goal.

References

-

Gimeno, A., Alemán, C., & Luque, F. J. (n.d.). Study of the conformational profile of the norbornane analogues of phenylalanine. PubMed. [Link]

-

Verdonk, M. L., & Mortenson, P. N. (n.d.). Conformational Searching with Quantum Mechanics. PubMed. [Link]

-

Valle, G., Kazmierski, W. M., Crisma, M., Bonora, G. M., Toniolo, C., & Hruby, V. J. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research, 40(3-4), 222–232. [Link]

-

Shirts, M. R., Klein, T. E., & Pande, V. S. (2016). An explicit-solvent conformation search method using open software. Journal of Computer-Aided Molecular Design, 30(2), 129–140. [Link]

-

TINKER Tutorial: Conformational Analysis. (n.d.). University of California, Santa Barbara. [Link]

-

Modeling and Simulation Software. (n.d.). RCSB PDB. [Link]

-

Biczysko, M., Panek, P., Scalmani, G., Bloino, J., & Barone, V. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The Journal of Physical Chemistry A, 127(16), 3635–3646. [Link]

-

Ueda, E., Takeda, T., & Ueji, S. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(7), 1735. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate. [Link]

-

How important is the detection of protein conformational changes in drug discovery/developement? (2025). Patsnap Synapse. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). PubMed. [Link]

-

Anderson, W. P., Behm, P., Glennon, T. M., & Zerner, M. C. (1997). Quantum Mechanics and Molecular Mechanics Studies of the Low-Energy Conformations of 9-Crown-3. The Journal of Physical Chemistry A, 101(43), 8084–8089. [Link]

-

Conformer Generation Software | Omega. (n.d.). OpenEye Scientific. [Link]

-

Recommendations for software that calculates the conformational energy of a molecule. (2023). Reddit. [Link]

-

Conformational Searching with Quantum Mechanics. (n.d.). Springer Nature Experiments. [Link]

-

Di Costanzo, L., et al. (2020). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. ResearchGate. [Link]

-

Molecular mechanics and quantum mechanics. (2015). ResearchGate. [Link]

-

MODIFIED AMINO ACIDS SYNTHESIS AND APPLICATIONS. (n.d.). fedOA - Unina. [Link]

-

Gibbons, W. A., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Biochemistry, 9(2), 239-246. [Link]

- Pullman, B. (Ed.). (1976).

-

Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide... (n.d.). ResearchGate. [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). Request PDF. [Link]

-

Singh, S. K., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(9), 1439-1481. [Link]

-

Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). YouTube. [Link]

-

Klein, B. A. (2021). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. ERA: Education & Research Archive. [Link]

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2007). ResearchGate. [Link]

-

Andersen, N. H., et al. (2002). Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry. Biochemistry, 41(4), 1209-1216. [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. [Link]

-

Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Arrabito, G., et al. (2021). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 26(11), 3328. [Link]

-

Boc-D-phenylalanine. (n.d.). PubChem. [Link]

-

Hope, H., et al. (2014). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][13][15]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1203–o1204. [Link]

-

The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][13][15]dioxin-6-yl)prop-2-en-1-one. (2014). ResearchGate. [Link]

-

Al-Anber, M. A. (2019). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Journal of Taibah University for Science, 13(1), 843-853. [Link]

-

Impact of the ΔPhe configuration on the Boc-Gly-ΔPhe-NHMe conformation: experiment and theory. (2015). ResearchGate. [Link]

-

Boc-4-cyano-D-phenylalanine. (n.d.). PubChem. [Link]

-

Boc-3,4-dihydroxy-L-phenylalanine. (n.d.). PubChem. [Link]

-

Crystal structure and molecular conformation of the peptide N-Boc-L-Gly-dehydro-Phe-NHCH3. (n.d.). PubMed. [Link]

Sources

- 1. How important is the detection of protein conformational changes in drug discovery/developement? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. fedoa.unina.it [fedoa.unina.it]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. auremn.org.br [auremn.org.br]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Study of the conformational profile of the norbornane analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 15. An explicit-solvent conformation search method using open software - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Conformational Searching with Quantum Mechanics | Springer Nature Experiments [experiments.springernature.com]

- 17. books.google.cn [books.google.cn]

- 18. rcsb.org [rcsb.org]

- 19. eyesopen.com [eyesopen.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Predicted Biological Activity of Dichlorophenylalanine Derivatives: A Mechanistic and Methodological Exploration

An In-depth Technical Guide:

Abstract

Dichlorophenylalanine derivatives represent a versatile class of synthetic compounds with significant potential in medicinal chemistry. By incorporating chlorine atoms onto the phenyl ring of the phenylalanine scaffold, researchers can modulate key physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability. These modifications have led to the discovery of derivatives with a wide spectrum of predicted biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. This technical guide provides an in-depth exploration of these activities, focusing on the underlying mechanisms of action, presenting key quantitative data, and detailing the experimental protocols required for their validation. The content is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising chemical class.

Introduction: The Rationale for Dichlorophenylalanine in Drug Discovery

Phenylalanine, a fundamental aromatic amino acid, serves as a common structural motif in numerous biologically active molecules. The strategic modification of its phenyl ring through halogenation, particularly with chlorine, is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The introduction of one or more chlorine atoms can profoundly influence a molecule's interaction with biological targets.

The rationale for investigating dichlorophenylalanine derivatives is threefold:

-

Enhanced Lipophilicity: Chlorine atoms increase the hydrophobicity of the molecule, which can improve its ability to cross biological membranes and access intracellular targets.[1]

-

Metabolic Stability: The carbon-chlorine bond is strong and resistant to metabolic degradation, potentially increasing the in vivo half-life of the compound.

-

Modulated Target Binding: The size and electronegativity of chlorine can alter the conformation and electronic properties of the molecule, leading to new or improved binding interactions with target proteins and enzymes.

This guide will systematically explore the major predicted biological activities stemming from these structural modifications, providing both the mechanistic basis and the practical methodologies for their investigation.

Potent Anticancer Activity: Mechanisms and Evaluation

Several dichlorophenylalanine derivatives have demonstrated significant potential as anticancer agents, operating through diverse mechanisms that disrupt cancer cell proliferation and survival.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A prominent example is the compound 1,3-bis(3,5-dichlorophenyl)urea, known as COH-SR4, which has shown promising activity against melanoma and human leukemia cells. Its mechanism is primarily centered on the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Key mechanistic insights include:

-

Apoptosis Induction: Treatment with COH-SR4 leads to enhanced DNA fragmentation, a hallmark of apoptosis. This is achieved by modulating the balance of pro- and anti-apoptotic proteins; it enhances the expression of the pro-apoptotic protein Bim while decreasing levels of the anti-apoptotic protein Bcl2.

-

Cell Cycle Arrest: The compound causes cell cycle arrest in the G2/M phase. This is correlated with a marked decrease in the expression of critical cell cycle regulatory proteins, specifically Cyclin-Dependent Kinase 4 (CDK4) and Cyclin B1.

Furthermore, the hybridization of molecular scaffolds, incorporating moieties from dichloroacetic acid (DCA) with other heterocyclic systems like pyrazoline and 1,3,4-thiadiazole, is an emerging strategy for creating novel anticancer agents.[2] DCA itself has been shown to induce apoptosis in non-small cell lung cancer by inhibiting autophagy through the AKT-mTOR pathway.[3]

Caption: Induced pathways by a dichlorophenyl derivative.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of these derivatives is quantified by their cytotoxicity against various cancer cell lines. This data is typically presented as the half-maximal inhibitory concentration (IC50) or as a percentage of growth inhibition at a specific concentration.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Result | Reference |

| COH-SR4 | B16-F0 (Melanoma) | Cytotoxicity | Induces significant apoptosis | |

| COH-SR4 | A2058 (Melanoma) | Cytotoxicity | Induces significant apoptosis | |

| Hybrid Molecule 3 | Leukemia (K-562, SR) | % Growth Inhibition at 10 µM | 20.34, 21.01 | [2] |

| Hybrid Molecule 3 | Colon Cancer (HCT-15) | % Growth Inhibition at 10 µM | 20.08 | [2] |

| Hybrid Molecule 3 | Melanoma (SK-MEL-5) | % Growth Inhibition at 10 µM | 20.30 | [2] |

| 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the dichlorophenylalanine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe the formation of purple precipitate in the cells.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Broad-Spectrum Antimicrobial Activity

Dichlorophenylalanine derivatives have also been synthesized and evaluated for their ability to combat microbial pathogens, including bacteria and fungi.

Mechanism of Action: Membrane Disruption

Cationic surfactants based on phenylalanine are a notable class of antimicrobial agents.[4] Their general mode of action involves a multi-step interaction with the bacterial cell membrane:

-

Electrostatic Binding: The positively charged head group of the surfactant binds to the negatively charged components of the bacterial cell wall (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).

-

Hydrophobic Insertion: The hydrophobic tail, which includes the dichlorophenyl moiety, inserts into and disrupts the phospholipid bilayer of the cell membrane.

-

Membrane Permeabilization: This disruption leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.[4]

This mechanism provides a broad spectrum of activity, though Gram-negative bacteria may show higher tolerance due to their protective outer membrane.[4] Other complex heterocyclic derivatives, such as pyrazolyl-quinazolin-4(3H)ones, have also demonstrated significant in vitro antibacterial and antifungal activities.[5]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The efficacy of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Type | Microorganism | MIC (µM) | Reference |

| Cyclic Peptide [DipR]5 | S. pneumoniae | 0.39 | [6] |

| Cyclic Peptide [DipR]5 | E. faecalis | 0.78 | [6] |

| Cyclic Peptide [DipR]5 | MRSA | 3.1 | [6] |

| Cyclic Peptide [DipR]5 | E. coli | 12.5 | [6] |

| Cyclic Peptide [DipR]5 | A. fumigatus (Fungus) | 1.6 | [6] |

| Contains diphenylalanine, a structural analog. |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the dichlorophenylalanine derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well.

-

Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Targeted Enzyme Inhibition

The structural similarity of dichlorophenylalanine to natural amino acids makes it a prime candidate for inhibiting enzymes that process these substrates.

Mechanism of Action: Competitive Inhibition

One of the most well-documented activities is the inhibition of Phenylalanine Hydroxylase (PAH) by p-chlorophenylalanine.[7][8] PAH is the enzyme responsible for converting phenylalanine to tyrosine.

p-Chlorophenylalanine acts as a competitive inhibitor, binding to the active site of PAH but not undergoing the hydroxylation reaction.[7] This blocks the normal substrate (phenylalanine) from binding, thereby inhibiting the enzyme's function. This specific inhibitory action is so effective that p-chlorophenylalanine is widely used in research to create animal models of phenylketonuria (PKU), a genetic disorder characterized by deficient PAH activity.[9]

Derivatives have also been shown to inhibit other enzymes, including tryptophan 5-hydroxylase and various carboxypeptidases.[10][11] Dipeptides containing sterically constrained phenylalanine analogs can act as potent, competitive inhibitors of chymotrypsin.[12]

Caption: Schematic of competitive enzyme inhibition.

Data Presentation: Enzyme Inhibition Potency

| Inhibitor | Enzyme | Activity Metric | Result | Reference |

| p-Chlorophenylalanine | Phenylalanine Hydroxylase (PAH-1) | % Inhibition at 5 mM | 96% | [7] |

| p-Chlorophenylalanine | Phenylalanine Hydroxylase (PAH-2) | % Inhibition at 5 mM | 95% | [7] |

| H-(2R,3S)-delta EPhe-Phe-OMe | Chymotrypsin | Inhibition Constant (Ki) | 0.16 mM | [12] |

| A sterically constrained phenylalanine analog. |

Experimental Protocol: Phenylalanine Hydroxylase (PAH) Inhibition Assay

Principle: This assay measures the activity of PAH by quantifying the production of its product, tyrosine, from the substrate, phenylalanine. The inhibition is measured by the reduction in tyrosine formation in the presence of the inhibitor.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.4).

-

Enzyme and Inhibitor Pre-incubation: In a microcentrifuge tube, add the purified PAH enzyme and the dichlorophenylalanine derivative (inhibitor) at various concentrations. Include a control with no inhibitor. Allow to pre-incubate for 10-15 minutes at room temperature.

-

Initiation of Reaction: Start the reaction by adding the substrate (L-phenylalanine) and the necessary cofactor (e.g., tetrahydrobiopterin, BH4) and catalase. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding an acid, such as 10% trichloroacetic acid (TCA), which will precipitate the enzyme.

-

Quantification of Tyrosine: Centrifuge the tubes to pellet the precipitated protein. The amount of tyrosine produced in the supernatant can be quantified using various methods, such as HPLC with fluorescence detection.

-

Data Analysis: Calculate the rate of tyrosine production in the presence and absence of the inhibitor. Determine the percent inhibition for each concentration of the derivative and calculate the IC50 value.

Neuroprotective and Other Activities

Halogenated derivatives of L-phenylalanine have also shown promise as neuroprotective agents. For instance, 3,5-dibromo-L-tyrosine (DBrT), an endogenous derivative, provides significant neuroprotection in both in vitro and in vivo models of brain ischemia.[13] Its mechanism involves the depression of excitatory glutamatergic synaptic transmission. In rat models of stroke, DBrT was found to decrease brain infarct volume and reduce neurological deficit scores.[13] This suggests that dichlorophenylalanine derivatives could be explored for similar antiglutamatergic and neuroprotective properties.

Conclusion and Future Directions

Dichlorophenylalanine derivatives are a structurally diverse and highly promising class of compounds for drug discovery. The strategic placement of chlorine atoms on the phenylalanine scaffold has been shown to yield molecules with potent and varied biological activities, most notably in the realms of oncology, microbiology, and enzyme modulation. The evidence points to clear mechanisms of action, including the induction of apoptosis in cancer cells, disruption of microbial membranes, and competitive inhibition of key metabolic enzymes.

The future of this field lies in:

-

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and testing of new analogs to optimize potency and selectivity for specific targets.

-

In Silico Screening: Utilizing computational models to predict the bioactivity and pharmacokinetic properties of novel derivatives, thereby accelerating the discovery process.[14][15][16]

-

Mechanism Deconvolution: Further investigation into the precise molecular targets and signaling pathways affected by these compounds.

-

Preclinical Development: Advancing the most promising lead compounds into in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

The foundational research summarized in this guide provides a robust platform for the continued development of dichlorophenylalanine derivatives as next-generation therapeutic agents.

References

- Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2012). Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. Nigerian Journal of Experimental and Clinical Biosciences, 2(2), 72.

-

ResearchGate. (n.d.). Effects of an inhibitor ( p -chlorophenylalanine) of the phenylalanine-.... Retrieved January 11, 2026, from [Link].

- Kandala, S., et al. (2018). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Anticancer Research, 38(1), 181-190.

- Triviño, J., et al. (2022).

- Hryhoriv, O., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2022(3), M1453.

- Ayling, J. E., & Helfand, G. D. (1974). Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure.

- Felig, P., et al. (2007). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 38(3), 1033-1038.

- Sala, L., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers, 14(5), 1358.

- Sala, L., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)- N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1 H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers (Basel), 14(5), 1358.

- Manukyan, N., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(19), 6618.

- Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry, 72, 115-125.

- Appiah, C., et al. (2022). Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. Molecules, 27(19), 6542.

- Park, S., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 26(8), 2005-2008.

- Morena, F., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Biomolecules, 14(8), 930.

- Shen, S., et al. (2018). Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer. Cancer Management and Research, 10, 1235–1243.

- Rabeek, S. M., & Mubarak, M. S. (2019). Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6- Diphenylpiperidine-3-Carboxamide. International Journal of Pharmacy and Biological Sciences, 9(2), 34-37.

- Iacob, A. T., et al. (2022).

- Joźwiak, K., et al. (2022). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 23(19), 11776.

- Kneip, R. C., et al. (1983). D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model. Anesthesia and Analgesia, 62(5), 473-478.

- Karahalios, P., et al. (2021). New Chloramphenicol Derivatives with a Modified Dichloroacetyl Tail as Potential Antimicrobial Agents. Antibiotics, 10(4), 405.

- Lipton, M. A., et al. (1967).

- Ogawa, T., et al. (1989). Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. FEBS Letters, 250(2), 227–230.

- Jie, L., et al. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Frontiers in Pharmacology, 12, 784347.

- Hu, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 16(11), 1147-1162.

- Cady, S. G., & Sono, M. (1991). 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase. Archives of Biochemistry and Biophysics, 291(2), 326–333.

- Gál, E. M., Roggeveen, A. E., & Millard, S. A. (1970). DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase. Journal of Neurochemistry, 17(8), 1221–1235.

- Ionescu, I. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

-

Mahmoud, S., Segall, M., & Sindhikara, D. (2024, October 22). Deep learning for peptide property and bioactivity prediction. YouTube. Retrieved January 11, 2026, from [Link].

- Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 960–989.

- Li, J., et al. (2013). Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors. Bioorganic & Medicinal Chemistry, 21(18), 5679–5687.

- Hu, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Future Medicinal Chemistry, 16(11), 1147-1162.

- Ahmed, M., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Current Drug Discovery Technologies, 20(3), e130623217983.

- Rzhevska, V., et al. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 27(19), 6617.

- Semantic Scholar. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Retrieved January 11, 2026, from https://www.semanticscholar.org/paper/Molecular-properties-and-In-silico-bioactivity-of-Maguele-Mthethwa/01017329d28236171887019853a8309191e4599a.19853a8309191e4599a.

Sources

- 1. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p-Chlorophenylalanine-induced chemical manifestations of phenylketonuria in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of halogenated phenylalanine analogs

An In-depth Technical Guide to the Mechanism of Action of Halogenated Phenylalanine Analogs

Introduction: Beyond the Canonical 20 Amino Acids